REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[C:3]1[CH:4]=[C:5](CO)[CH:6]=[CH:7][CH:8]=1.C=O.[C:14](O)(=[O:16])C.C([BH3-])#N.[Na+]>C(OCC)(=O)C.O>[CH3:11][N:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:14][OH:16] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C=CC1)CO)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted by ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×50 mL), saturated aqueous NaHCO3 (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the product was purified by flash chromatography (Varian, Superflash SF40-80 g column)
|
Type
|
WASH
|
Details
|
eluting with 0-20% methanol/dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |